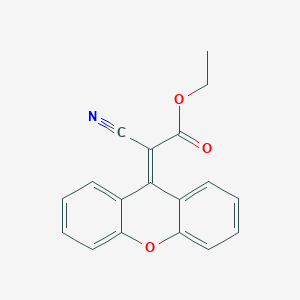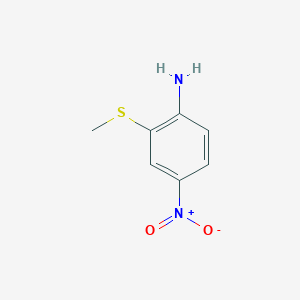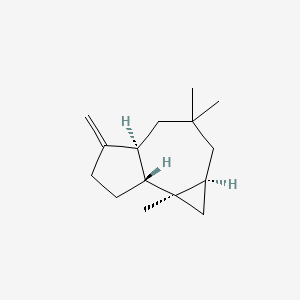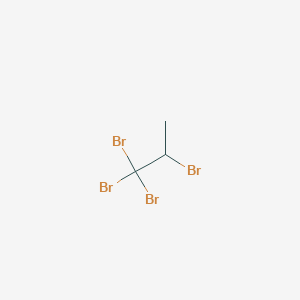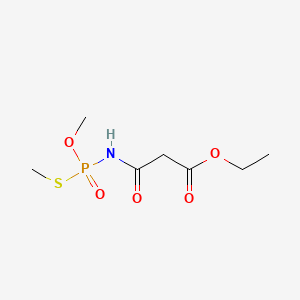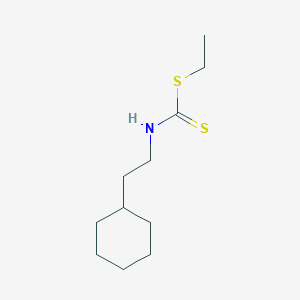
Ethyl (2-cyclohexylethyl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-cyclohexylethyl)carbamodithioate is an organic compound that belongs to the class of dithiocarbamates. Dithiocarbamates are known for their ability to form stable complexes with transition metals, making them useful in various applications, including agriculture, medicine, and industry .
Preparation Methods
The synthesis of Ethyl (2-cyclohexylethyl)carbamodithioate typically involves the reaction of ethyl chloroformate with 2-cyclohexylethylamine in the presence of carbon disulfide. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the dithiocarbamate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl (2-cyclohexylethyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiol or disulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Scientific Research Applications
Ethyl (2-cyclohexylethyl)carbamodithioate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Research has explored its use as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used as a vulcanization accelerator in the rubber industry, a froth flotation collector in mining, and as an additive in lubricants .
Mechanism of Action
The mechanism of action of Ethyl (2-cyclohexylethyl)carbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes, thereby exerting its biological effects. The compound can also interact with cellular thiols, affecting redox balance and signaling pathways .
Comparison with Similar Compounds
Ethyl (2-cyclohexylethyl)carbamodithioate can be compared with other dithiocarbamates such as:
- Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Pyrrolidinedithiocarbamate These compounds share similar chelating properties but differ in their specific applications and biological activities. This compound is unique due to its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
72594-00-4 |
|---|---|
Molecular Formula |
C11H21NS2 |
Molecular Weight |
231.4 g/mol |
IUPAC Name |
ethyl N-(2-cyclohexylethyl)carbamodithioate |
InChI |
InChI=1S/C11H21NS2/c1-2-14-11(13)12-9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,12,13) |
InChI Key |
UGAIBHBGOIFADL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)NCCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



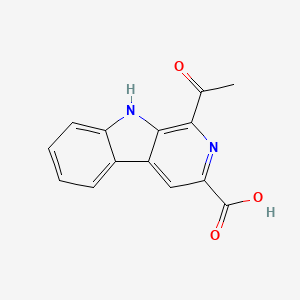
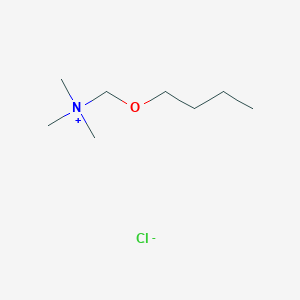
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)

